Triethylene glycol flufenamate

Vue d'ensemble

Description

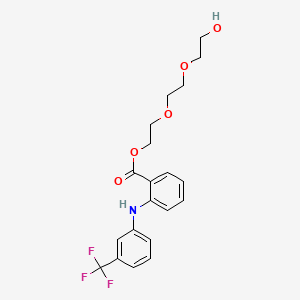

Triethylene glycol flufenamate is a chemical compound with the molecular formula C20H22F3NO5. It is a derivative of flufenamic acid, which is known for its analgesic and anti-inflammatory properties. This compound is used primarily in scientific research and has applications in various fields, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of triethylene glycol flufenamate typically involves the esterification of flufenamic acid with triethylene glycol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Triethylene glycol flufenamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

Applications De Recherche Scientifique

Triethylene glycol flufenamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mécanisme D'action

The mechanism of action of triethylene glycol flufenamate involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparaison Avec Des Composés Similaires

Flufenamic Acid: The parent compound, known for its anti-inflammatory properties.

Diethylene Glycol Flufenamate: A similar compound with a shorter glycol chain.

Ethylene Glycol Flufenamate: Another related compound with an even shorter glycol chain.

Comparison: Triethylene glycol flufenamate is unique due to its longer glycol chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct in its applications and effects .

Activité Biologique

Triethylene glycol flufenamate (TEGF) is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article delves into the biological activity of TEGF, examining its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of flufenamic acid, a member of the fenamic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). The chemical structure of TEGF allows it to interact effectively with biological targets, particularly cyclooxygenase enzymes.

TEGF primarily exerts its effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. Research indicates that TEGF acts as a substrate-selective inhibitor of COX-2, meaning it can preferentially inhibit certain substrates while allowing others to proceed, which may contribute to its therapeutic profile without significant side effects associated with traditional NSAIDs .

Biological Activity and Efficacy

Anti-inflammatory and Analgesic Effects

TEGF has demonstrated notable anti-inflammatory properties in various preclinical studies. For instance, it has been shown to reduce edema in animal models of inflammation. The compound's analgesic effects are also significant, with studies indicating that it can alleviate pain responses in models such as formalin-induced pain in rodents.

Dissolution Studies

The bioavailability of TEGF is crucial for its efficacy. Recent studies have focused on enhancing the dissolution performance of TEGF through cocrystallization techniques. For example, cocrystals formed with nicotinamide have shown improved solubility and dissolution rates compared to TEGF alone. This is essential for ensuring adequate therapeutic concentrations in systemic circulation .

Case Studies

-

In Vivo Efficacy

A study investigating the anti-inflammatory effects of TEGF in a rat model demonstrated significant reductions in paw swelling compared to control groups. The results indicated that TEGF effectively mitigated inflammation through its COX-2 inhibitory action . -

Toxicological Assessment

In vitro cytotoxicity studies have evaluated the safety profile of TEGF. These studies suggest that TEGF exhibits a favorable safety margin, with minimal cytotoxic effects observed at therapeutic concentrations. This is critical for its potential use in clinical settings .

Data Tables

Propriétés

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3NO5/c21-20(22,23)15-4-3-5-16(14-15)24-18-7-2-1-6-17(18)19(26)29-13-12-28-11-10-27-9-8-25/h1-7,14,24-25H,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGVSDYGFHPLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCOCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184625 | |

| Record name | Triethylene glycol flufenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30544-48-0 | |

| Record name | Triethylene glycol flufenamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol flufenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.